Product packaging for BAY 41-2272(Cat. No.:CAS No. 256376-24-6)

BAY 41-2272

Número de catálogo: B1667813
Número CAS: 256376-24-6
Peso molecular: 360.4 g/mol
Clave InChI: ATOAHNRJAXSBOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of Nitric Oxide-cGMP Signaling in Physiological Regulation

The NO-cGMP pathway is essential for maintaining homeostasis across multiple organ systems. In the cardiovascular system, NO-mediated activation of sGC leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). This cascade ultimately results in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells. nih.govmolbiolcell.orgnih.govnih.govbiorxiv.orgmdpi.com Dysregulation of this pathway is implicated in various pathological conditions, including hypertension, heart failure, pulmonary hypertension, and atherosclerosis. pnas.orgfrontiersin.orgnih.govbiorxiv.orgahajournals.org

Overview of Soluble Guanylyl Cyclase (sGC) as a Therapeutic Target

Given its central role in physiological regulation and its involvement in numerous diseases, sGC has emerged as an attractive therapeutic target. frontiersin.orgnih.govahajournals.orgmdpi.comnih.govresearchgate.net Pharmacological interventions aimed at augmenting sGC activity or restoring impaired NO-sGC-cGMP signaling hold promise for treating conditions characterized by reduced NO bioavailability or sGC dysfunction. mdpi.comscienceopen.comekt.gr

sGC is a heterodimeric enzyme, typically composed of an α1 and a β1 subunit, although other isoforms exist. frontiersin.orgwikipedia.orgersnet.orgfrontiersin.org The β1 subunit contains a heme-binding domain (H-NOX domain) that is crucial for sensing NO. frontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.org Binding of NO to the ferrous (Fe²⁺) heme moiety induces a conformational change in sGC, leading to a significant increase in its catalytic activity – the conversion of guanosine triphosphate (GTP) to cGMP. wikipedia.orgfrontiersin.orgpnas.orgbiorxiv.org

Classification and Therapeutic Rationale of sGC Modulators

Pharmacological agents that interact with sGC can be broadly classified into two main categories based on their mechanism of action and their dependence on the enzyme's heme redox state: heme-dependent sGC stimulators and heme-independent sGC activators. ahajournals.orgnih.govscienceopen.comnih.govnih.govencyclopedia.pub This classification is crucial because different disease states can affect the redox state and heme content of sGC, influencing the effectiveness of different modulator types. nih.govahajournals.orgscienceopen.comnih.govencyclopedia.pub

Heme-dependent sGC stimulators, such as BAY 41-2272, require the presence of the reduced (ferrous) heme group on sGC for their activity. ahajournals.orgnih.govnih.govnih.govoup.com These compounds act by binding to an allosteric site on sGC, distinct from the NO binding site, which sensitizes the enzyme to endogenous NO. scienceopen.comfrontiersin.orgnih.govoup.com They can increase sGC activity even in the absence of NO, but their effect is significantly enhanced in the presence of low NO concentrations, exhibiting a synergistic action. ahajournals.orgnih.govfrontiersin.orgnih.gov This mechanism makes sGC stimulators particularly relevant in conditions where NO bioavailability is reduced but the sGC enzyme is still in its heme-containing, NO-responsive state. ahajournals.orgmdpi.comnih.govscienceopen.com this compound is a well-established example of this class. ersnet.orgnih.gov

In contrast, heme-independent sGC activators target sGC when it is in an oxidized (ferric, Fe³⁺) or heme-free (apo-sGC) state. nih.govahajournals.orgnih.govnih.govnih.govencyclopedia.pubahajournals.org These conditions can arise during oxidative stress or chronic exposure to NO, leading to impaired NO-responsiveness of sGC. nih.govbiorxiv.orgscienceopen.comnih.govahajournals.org sGC activators bind to the empty heme pocket or a site that mimics the heme group, directly activating the enzyme independently of NO and the heme redox state. nih.govscienceopen.comnih.gov This class of modulators is potentially beneficial in diseases associated with significant oxidative stress and sGC oxidation or heme loss. nih.govahajournals.orgscienceopen.comnih.govencyclopedia.pubahajournals.org Examples include cinaciguat (B1243192) and ataciguat. nih.govekt.grahajournals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FN6 B1667813 BAY 41-2272 CAS No. 256376-24-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOAHNRJAXSBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180320
Record name BAY-41-2272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256376-24-6
Record name 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256376-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-41-2272
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-41-2272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY 41-2272
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAY-41-2272
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Bay 41 2272: a Prototypical Soluble Guanylyl Cyclase Stimulator

Historical Context and Development within sGC Stimulator Research

The discovery of sGC stimulators marked a significant advancement in understanding and targeting the NO/sGC/cGMP pathway. Before the development of sGC stimulators, therapeutic interventions primarily focused on providing exogenous NO or inhibiting phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP. unl.pt However, these approaches had limitations, including the development of tolerance to organic nitrates and the context-dependent efficacy of PDE5 inhibitors. unl.ptfrontiersin.org

The identification of YC-1, a synthetic benzylindazole derivative, in 1978 represented an early step in the discovery of NO-independent, heme-dependent sGC stimulators. wikipedia.org YC-1 was characterized by its ability to stimulate sGC independently of NO, although it also exhibited PDE5 inhibitory properties, which limited its specificity as an sGC modulator. nih.gov

Building upon the insights gained from YC-1, research efforts led to the identification of novel compound classes with improved specificity and potency for sGC stimulation. This research resulted in the discovery of BAY 41-2272 and BAY 41-8543, which were found to be more potent direct stimulators of sGC in vitro and ex vivo compared to YC-1, without causing clinically relevant PDE inhibition at concentrations needed for sGC stimulation. nih.goversnet.org

Position of this compound in the Evolution of sGC-Targeting Compounds

This compound emerged as a key tool compound in the study of sGC stimulation due to its potent and specific activity. It acts at a NO-independent regulatory site on the sGC α1 subunit. tocris.comrndsystems.com While this compound itself displayed limitations such as low metabolic stability and low oral bioavailability in rats, and showed inhibition and induction of certain cytochrome P450 enzymes, its significant sGC stimulating activity made it invaluable for pharmacological experiments. researchgate.net

Despite its limitations for clinical development, this compound, along with BAY 41-8543, served as predecessors to later, more clinically viable sGC stimulators. ersnet.org The extensive research conducted using this compound contributed significantly to the understanding of this novel class of drugs. researchgate.net This foundational work paved the way for the development of compounds with improved pharmacokinetic profiles, such as riociguat (B1680643) (BAY 63-2521). ahajournals.orgnih.gov Riociguat, which was the result of pharmacokinetic optimization efforts building on compounds like this compound and BAY 41-8543, became the first sGC stimulator to be approved for clinical use, specifically for the treatment of pulmonary hypertension. frontiersin.orgwikipedia.orgnih.govadempas.commdpi.com

The development pathway from early compounds like YC-1 and this compound to clinically approved sGC stimulators like riociguat and vericiguat (B611664) highlights the evolutionary progress in targeting the sGC pathway for therapeutic benefit. mdpi.comresearchgate.netacs.orgacs.org These later compounds were designed to overcome the pharmacokinetic drawbacks of their predecessors while retaining the core mechanism of sGC stimulation. researchgate.netacs.org

Structural Basis for Soluble Guanylyl Cyclase Stimulation

Soluble guanylyl cyclase is a heterodimeric enzyme typically consisting of an α-subunit and a β-subunit. ersnet.orgnih.gov The β1 subunit contains an N-terminal heme-binding domain, known as the H-NOX domain, which is critical for sensing NO. nih.govfrontiersin.org The binding of NO to the ferrous heme iron in the H-NOX domain triggers a conformational change that leads to the activation of the enzyme's catalytic domain, located at the C-terminus, resulting in the synthesis of cGMP from GTP. unl.ptfrontiersin.org

This compound functions as an sGC stimulator by interacting with the heme-containing, reduced form of sGC. researchgate.netahajournals.orgresearchgate.net Unlike NO, which binds directly to the heme iron, this compound is understood to act at a NO-independent regulatory site, specifically identified as being located in the sGC α1 subunit. tocris.comrndsystems.com Studies, including photoaffinity labeling with an analog of this compound, have suggested that this binding pocket is located within the α1 H-NOX domain. nih.gov The binding of this compound to this site allosterically stimulates sGC activity, promoting the conversion of GTP to cGMP. researchgate.neteuropa.eu

Furthermore, this compound exhibits synergy with NO in stimulating sGC activity. nih.govahajournals.orgfrontiersin.org This synergistic effect suggests that the interaction of this compound with sGC enhances the enzyme's responsiveness to NO. While the precise mechanism of this synergy has been a subject of research, studies have indicated that this compound influences the dynamics and conformation of the sGC heme domain, potentially stabilizing the activated state induced by NO binding or facilitating the formation of the activated conformation. frontiersin.orgresearchgate.netibpc.fr Research using techniques like NMR spectroscopy and studies on bacterial NO-sensor proteins homologous to the sGC H-NOX domain have provided insights into the interaction of this compound with the H-NOX domain and how this interaction is influenced by the heme's redox state and the presence of NO. frontiersin.orgibpc.fr These studies support the concept that this compound binds to a specific site on the surface of the H-NOX domain, and this binding is enhanced by low concentrations of NO. frontiersin.org

This compound's ability to stimulate sGC independently of and synergistically with NO, by acting at a distinct regulatory site, underscores its importance as a probe for dissecting the allosteric mechanisms of sGC activation. nih.govahajournals.orgfrontiersin.org

Below is a table summarizing some key research findings related to this compound:

ActivityValueOrganism/SystemReference
sGC Stimulation (in vitro)Up to 200-foldVarious nih.govnih.gov
sGC Stimulation (synergy with NO)Up to 200-foldVarious nih.govnih.gov
Platelet aggregation inhibition (IC50)36 nMPlatelets tocris.comrndsystems.comabcam.comfishersci.dk
Phenylephrine-induced contractions (IC50)0.30 µMRabbit aorta tocris.comrndsystems.comabcam.comfishersci.dk
Effective dose range (recombinant sGC)~0.1 nM to 100 µMRecombinant sGC fishersci.com
cGMP formation (MEC)0.03 µMCHO cells researchgate.net
cGMP formation (HSCs)IncreasedHepatic stellate cells researchgate.net

Molecular and Cellular Pharmacology of Bay 41 2272

Primary Mechanism of Action: Soluble Guanylyl Cyclase Stimulation

BAY 41-2272 functions as a potent stimulator of soluble guanylyl cyclase (sGC). oup.comtocris.com sGC is a heterodimeric enzyme, typically composed of α1 and β1 subunits, which acts as the primary receptor for nitric oxide (NO) in cells. nih.govresearchgate.netersnet.org Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial intracellular second messenger that regulates various physiological processes. oup.comnih.goversnet.org

Heme-Dependency and Nitric Oxide-Independence

A key characteristic of this compound is its ability to stimulate sGC in a heme-dependent but largely NO-independent manner. oup.comresearchgate.netoup.comnih.gov Unlike NO, which directly binds to the ferrous heme iron of sGC to induce a conformational change and activate the enzyme, this compound binds to a distinct regulatory site on sGC. oup.comtocris.comnih.govrndsystems.com This interaction leads to sGC activation even in the absence of NO, although its activity is significantly potentiated by the presence of NO. oup.comnih.govresearchgate.netahajournals.orgahajournals.org The heme moiety of sGC is essential for the action of this compound; if the heme iron is oxidized or the heme group is absent, this compound does not effectively activate the enzyme. ahajournals.org

Allosteric Modulation and Synergy with Nitric Oxide

This compound acts as an allosteric modulator of sGC. acs.orgnih.govresearchgate.net It binds to a site distinct from the heme pocket, influencing the enzyme's conformation and catalytic activity. acs.orgnih.govnih.gov A notable feature of this compound is its strong synergistic effect with NO. oup.comnih.govresearchgate.netahajournals.orgahajournals.orgmedchemexpress.comnih.govplos.org While this compound alone can stimulate sGC activity, its presence significantly enhances the enzyme's responsiveness to NO, leading to a much greater production of cGMP than with either compound alone. ahajournals.orgahajournals.orgnih.govahajournals.org This synergy is thought to involve the stabilization of the nitrosyl-heme complex, thereby prolonging the activated state of sGC. ahajournals.orgnih.govplos.org Studies have shown that this compound can increase sGC activity by up to 400-fold in synergy with NO. nih.govmedchemexpress.com

Research findings highlight the synergistic activation of sGC by this compound and NO. For example, studies have reported EC50 values for this compound in the absence and presence of NO, demonstrating a leftward shift in the concentration-response curve for this compound when NO is present, indicating increased potency. ahajournals.orgahajournals.org

Activator/StimulatorConditionReported Effect on sGC Activity (Fold Increase)Reference
This compoundAlone~20-fold ahajournals.org
This compound + NOSynergy with NOUp to 200-fold ahajournals.org
This compound + NOSynergy with NOUp to 400-fold nih.govmedchemexpress.com
NOAloneSeveral hundred folds nih.gov

Binding Site Characterization on sGC Subunits

The binding site of this compound on sGC has been investigated to understand its mechanism of action. Evidence suggests that this compound binds to a regulatory site distinct from the heme. oup.comtocris.comnih.govrndsystems.com

Interaction with H-NOX Domain

Studies indicate that this compound interacts with the H-NOX (heme-nitric oxide/oxygen binding) domain of the sGC β1 subunit. nih.govresearchgate.netfrontiersin.orgresearchgate.net This domain is located at the N-terminus and is responsible for heme binding and NO sensing. nih.govresearchgate.net While this compound does not bind to the heme itself, its interaction with the H-NOX domain is influenced by the heme's redox state and is enhanced by the presence of low concentrations of NO. nih.govresearchgate.netfrontiersin.orgresearchgate.net Mapping studies using techniques like NMR spectroscopy have identified specific amino acids on the surface of the H-NOX domain that are involved in the interaction with this compound. researchgate.netresearchgate.net These residues are often located on alpha-helices and connecting loops adjacent to the heme cavity. researchgate.net

Impact on Heme Pocket Conformation

Binding of this compound to sGC has been shown to induce conformational changes in the heme pocket. acs.orgpnas.orgduke.eduarizona.edu These changes can affect the interaction of the heme with diatomic ligands like NO and carbon monoxide (CO). acs.orgresearchgate.netduke.edu For instance, studies using resonance Raman spectroscopy have demonstrated that this compound alters the heme geometry, suggesting a protein-induced change in the heme environment. duke.edu This alteration in heme pocket conformation is believed to play a role in the allosteric activation of sGC by this compound and its synergistic effect with NO. acs.orgduke.edu The binding of this compound can lead to the stabilization of a 5-coordinate CO-heme complex and induce the cleavage of the Fe-His bond, which is associated with sGC activation. researchgate.netnih.gov

Intracellular Signaling Pathways Activated by this compound

The primary intracellular signaling pathway activated by this compound is the sGC-cGMP pathway. By stimulating sGC, this compound increases the intracellular levels of cGMP. oup.comnih.govahajournals.orgmedchemexpress.comnih.gov Elevated cGMP then activates various downstream effector proteins, including cGMP-dependent protein kinases (PKG), cGMP-regulated ion channels, and cGMP-regulated phosphodiesterases (PDEs). oup.comersnet.org Activation of PKG is a major mediator of the cellular effects of increased cGMP, leading to processes such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of cell growth and differentiation. oup.comtocris.comersnet.orgnih.govrndsystems.com

This compound has been shown to increase cGMP levels in various cell types, including vascular smooth muscle cells and mononuclear phagocytes. nih.govmedchemexpress.comnih.gov This increase in cGMP is directly linked to the activation of PKG and subsequent cellular responses. For example, this compound inhibits vascular smooth muscle growth through both cAMP- and cGMP-dependent protein kinase pathways. tocris.comrndsystems.com

While the sGC-cGMP pathway is the primary target, some studies suggest that this compound might also exert effects through mechanisms independent of sGC/cGMP, particularly at higher concentrations or in specific cellular contexts. oup.comnih.govnih.gov These potential off-target effects could include modulation of calcium channels or other signaling molecules. oup.comnih.gov However, the predominant and well-established mechanism involves the stimulation of sGC and the subsequent increase in cGMP. oup.comtocris.comnih.goversnet.orgmedchemexpress.comnih.gov

Cellular EffectMediating Pathway(s)Reference
VasorelaxationsGC-cGMP-PKG pathway oup.comtocris.comersnet.org
Inhibition of Platelet AggregationsGC-cGMP-PKG pathway tocris.comnih.govrndsystems.com
Inhibition of Vascular Smooth Muscle GrowthcAMP- and cGMP-dependent PKA and PKG pathways tocris.comersnet.orgrndsystems.com
Increased Superoxide (B77818) Production (in some cell types)Potentially related to PKC stimulation of sGC-cGMP pathway nih.gov
Enhanced Phagocytosis (in some cell types)Not exclusively dependent on sGC pathway nih.gov
Inhibition of Fibroblast Activation and Collagen ReleasesGC-cGMP pathway, blocking non-canonical TGFβ signaling ersnet.orgresearchgate.net
Inhibition of Non-canonical Akt Pathway (in hepatic stellate cells)sGC/cGMP-independent pathway nih.gov

Cyclic Guanosine Monophosphate (cGMP) Pathway Activation

This compound is a potent stimulator of sGC, the enzyme responsible for converting guanosine triphosphate (GTP) into cGMP. rndsystems.comabcam.com This activation leads to an increase in intracellular cGMP levels. ahajournals.orgnih.govmdpi.com Studies in rat primary vascular smooth muscle cells (VSMCs) have shown that this compound significantly increases cGMP content in a concentration-dependent manner. nih.govscienceopen.com For instance, at a concentration of 100 nM, an increase in cGMP was observed after 15 minutes, and at 10 µM, cGMP levels were significantly elevated after 60 minutes. nih.govscienceopen.com This increase in cGMP is sensitive to inhibition by ODQ (1H- rndsystems.comnih.govnih.gov oxadiazole [4,3,-a] quinoxaline-1-one), an inhibitor of sGC. oup.comahajournals.orgmdpi.comsoton.ac.uk The activation of sGC by this compound can be substantial, with reports indicating an increase in sGC activity by approximately 20-fold and up to 15-fold above baseline in different cell types. ahajournals.orgfrontiersin.org Furthermore, this compound can act synergistically with NO donors, leading to a much greater increase in cGMP levels, sometimes up to 50-fold or even 200-fold above baseline. ahajournals.orgahajournals.orgmedchemexpress.comfrontiersin.org

Data on this compound induced cGMP increase in rat primary VSMCs:

Concentration (µM)Time (min)cGMP Level Increase (vs. Control)Citation
0.115Increase observed nih.govscienceopen.com
1060Significantly elevated nih.govscienceopen.com
1015Increase observed nih.gov
1060Significantly elevated nih.gov

Data on this compound induced cGMP increase in rat basilar artery:

TreatmentcGMP Level Increase (vs. Baseline)Citation
This compound (0.1 µmol/L)~10-fold ahajournals.org
Glyceryl trinitrate (10 µM)~4-fold ahajournals.org
Coincubation~50-fold ahajournals.org
Protein Kinase G (PKG) Dependent Mechanisms

A major downstream effector of cGMP is Protein Kinase G (PKG). oup.com Increased cGMP levels due to this compound activation of sGC lead to the activation of PKG. nih.govscienceopen.comsoton.ac.uk PKG activation mediates various cellular responses, including vasorelaxation and inhibition of smooth muscle proliferation. oup.comahajournals.org In vascular smooth muscle cells, PKG activation contributes to the relaxant effects observed with this compound. oup.comahajournals.org Studies have shown that this compound-induced vasorelaxation in rat basilar artery involves cGMP-mediated stimulation of the Na+-K+-ATPase pump, a mechanism dependent on PKG. ahajournals.org Furthermore, PKG activation is implicated in the effects of this compound on cell migration and phagocytosis. scienceopen.comnih.gov

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation (Ser239)

Vasodilator-stimulated phosphoprotein (VASP) is a cytoskeletal protein that serves as a substrate for cyclic nucleotide-dependent protein kinases, including PKG. researchgate.netfrontiersin.org Phosphorylation of VASP at serine 239 (Ser239) is a widely used indicator of PKG activity. nih.govscienceopen.comsoton.ac.ukresearchgate.netfrontiersin.orgnih.gov this compound has been shown to increase the phosphorylation of VASP at Ser239 in various cell types, including vascular smooth muscle cells and red blood cells. nih.govscienceopen.comsoton.ac.ukfrontiersin.orgnih.gov This phosphorylation is considered a PKG-dependent mechanism downstream of sGC activation and increased cGMP levels. nih.govscienceopen.comsoton.ac.uknih.gov Research indicates that this compound-induced VASP phosphorylation at Ser239 is involved in processes such as the inhibition of vascular smooth muscle cell migration. scienceopen.com The phosphorylation of VASP at Ser239 in response to this compound can be attenuated by inhibitors of certain phosphodiesterase (PDE) isoforms, such as PDE3 and PDE4. nih.govscienceopen.comnih.govdoaj.org

Data on the effect of this compound on VASP Ser239 phosphorylation in VSMCs:

TreatmentVASPSer239 Phosphorylation Level (vs. Vehicle Control)Citation
This compound (10 µM)Significantly increased nih.govscienceopen.comnih.gov
This compound (10 µM) + IBMX (10 µM)No effect compared to this compound alone nih.govscienceopen.comnih.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation

Beyond its primary effect on the cGMP pathway, this compound has also been observed to influence the cyclic adenosine monophosphate (cAMP) pathway. tocris.comnih.govscienceopen.com Studies have demonstrated that this compound can increase cAMP levels in certain cell types, including rat primary VSMCs and rat platelets. nih.govscienceopen.comresearchgate.net The mechanism by which this compound affects cAMP levels may involve indirect crosstalk between the cGMP and cAMP pathways, potentially through the regulation of phosphodiesterases (PDEs) that hydrolyze cAMP. nih.govscienceopen.com

Data on this compound induced cAMP increase in rat primary VSMCs:

Concentration (nM)Time (min)cAMP Level Increase (vs. Control)Citation
15Increase observed nih.govscienceopen.com
10015Increase observed nih.gov
10000 (10 µM)60No marked effects nih.govscienceopen.com
Protein Kinase A (PKA) Dependent Mechanisms

Increased cAMP levels typically lead to the activation of Protein Kinase A (PKA). nih.govscienceopen.com PKA is another key protein kinase involved in various cellular processes. nih.govscienceopen.com Research suggests that this compound's effects mediated through the cAMP pathway involve PKA-dependent mechanisms. tocris.comnih.govscienceopen.com For example, studies in VSMCs indicate that this compound inhibits proliferation, potentially through cGMP/PKA signaling. scienceopen.com

VASP Phosphorylation (Ser157)

VASP is also a substrate for PKA, and phosphorylation at serine 157 (Ser157) is commonly used as an indicator of PKA activity. nih.govscienceopen.comresearchgate.netfrontiersin.orgnih.govresearchgate.net this compound has been shown to increase the phosphorylation of VASP at Ser157 in vascular smooth muscle cells. nih.govscienceopen.comfrontiersin.orgnih.gov This phosphorylation event is considered to be mediated, at least in part, by PKA activation resulting from the modulation of the cAMP pathway by this compound. nih.govscienceopen.comnih.gov The phosphorylation of VASP at Ser157 induced by this compound can be influenced by PDE activity, with non-selective PDE inhibition by IBMX inhibiting this phosphorylation. nih.govscienceopen.comnih.gov Selective inhibition of PDE3 or PDE4 also attenuated BAY-mediated increases at VASPSer157, while PDE5 inhibition potentiated increases only at VASPSer157. nih.govscienceopen.comnih.govdoaj.org

Data on the effect of this compound on VASP Ser157 phosphorylation in VSMCs:

TreatmentVASPSer157 Phosphorylation Level (vs. Vehicle Control)Citation
This compound (10 µM)Significantly increased nih.govscienceopen.comnih.gov
This compound (10 µM) + IBMX (10 µM)Inhibited towards control levels nih.govscienceopen.comnih.gov

cGMP-Independent Signaling Mechanisms

While the primary mechanism of action of this compound involves the stimulation of sGC and subsequent increase in cGMP, research also suggests the involvement of cGMP-independent signaling mechanisms in some of its effects. abcam.comoup.comahajournals.orgscienceopen.commdpi.comsoton.ac.ukscielo.brnih.govnih.gov These mechanisms appear to contribute to certain cellular responses induced by this compound, even in the presence of sGC inhibitors like ODQ. oup.comahajournals.orgmdpi.comnih.govnih.gov

One proposed cGMP-independent mechanism involves the modulation of calcium channels. oup.comscielo.br Studies have indicated that this compound can inhibit calcium influx through calcium channels, and this effect may occur independently of cGMP formation. oup.comscielo.brnih.gov This cGMP-independent calcium channel blockade could contribute to the relaxant effects of this compound in smooth muscle. oup.comscielo.brnih.gov

Furthermore, some effects of this compound, such as the inhibition of connective tissue growth factor (CTGF) expression in hepatic stellate cells, have been reported to occur via an Akt-dependent but sGC/cGMP-independent pathway. mdpi.comnih.gov This suggests that this compound may interact with other signaling molecules or pathways independent of its canonical target, sGC. mdpi.comnih.gov

Studies in human mononuclear phagocytes also indicated that this compound-induced superoxide production and phagocytosis were not exclusively dependent on sGC activation, suggesting the involvement of sGC-independent pathways in these responses. nih.gov

The presence of these cGMP-independent mechanisms highlights the complex pharmacology of this compound and suggests that its cellular effects are not solely mediated by the sGC-cGMP pathway. abcam.comoup.comahajournals.orgscienceopen.commdpi.comsoton.ac.ukscielo.brnih.govnih.gov

Biological Effects and Preclinical Therapeutic Potential of Bay 41 2272

Cardiovascular System Modulatory Effects

BAY 41-2272 exhibits significant modulatory effects on the cardiovascular system, primarily through its influence on sGC and subsequent cGMP signaling. frontiersin.orgahajournals.org These effects include inducing vasorelaxation and exerting anti-proliferative and anti-remodeling actions on vascular smooth muscle. frontiersin.orgoncotarget.comnih.gov

Vasorelaxation Mechanisms in Vascular Beds

This compound induces vasorelaxation in various vascular beds by increasing cGMP levels. oup.com Its mechanism involves directly stimulating sGC and enhancing the enzyme's sensitivity to NO. ahajournals.org While its primary action is cGMP-dependent, some studies suggest that this compound may also induce relaxation through cGMP-independent mechanisms, such as inhibiting calcium influx through calcium channels. oup.com The vasorelaxant effects of this compound can be synergistic with NO. oup.comnih.gov

Pulmonary Vasodilation

This compound has demonstrated potent pulmonary vasodilation in preclinical models. In fetal lambs, this compound caused dose-related increases in pulmonary blood flow and significantly reduced pulmonary vascular resistance (PVR). physiology.orgnih.gov This pulmonary vasodilator effect was sustained and was not diminished by inhibiting NO synthase, indicating an NO-independent mechanism. physiology.orgnih.gov Compared to sildenafil, a phosphodiesterase 5 inhibitor, this compound produced a more prolonged pulmonary vasodilation in fetal lambs. physiology.orgnih.govpsu.edu Studies in lambs with acute pulmonary hypertension induced by U-46619 showed that intravenous infusion of this compound reduced mean pulmonary arterial pressure and PVR in a dose-dependent manner. ahajournals.org Low doses of this compound have been shown to produce selective pulmonary vasodilation during acute pulmonary embolism in dogs. nih.gov

Pulmonary Hemodynamic Effects of this compound in Fetal Lambs

ParameterBaselineThis compound Infusion (0.1 mg/min)ChangeP-value
Pulmonary Blood Flow (ml/min)67 ± 8242 ± 51+175 ± 43< 0.01
Mean Pulmonary Artery Pressure (mmHg)46 ± 241 ± 2-5 ± 0< 0.05
Pulmonary Vascular Resistance (mmHg·ml⁻¹·min⁻¹)0.67 ± 0.060.17 ± 0.04-0.50 ± 0.02< 0.01

Data derived from a study on fetal lambs. physiology.org

Systemic Arterial Vasodilation (e.g., Basilar Artery, Mesenteric Arteries)

This compound also induces vasorelaxation in systemic arteries. Studies in rat basilar arteries have shown that this compound potently relaxes this vessel, and this effect is synergistic with NO. ahajournals.org The relaxation in basilar arteries involves cGMP-mediated stimulation of the Na+-K+-ATPase pump. ahajournals.org In rat mesenteric arteries, this compound causes concentration-dependent relaxations through both cGMP-dependent and -independent mechanisms, including the blockade of Ca2+ influx. nih.gov The relaxant responses to this compound in mesenteric arteries from spontaneously hypertensive rats were found to be impaired, suggesting that oxidative stress may affect both cGMP-dependent and -independent relaxation in this model. oup.com Studies in rats with renovascular hypertension indicated that this compound-induced relaxation in aortas and mesenteric arteries was maintained. karger.com

Anti-proliferative and Anti-remodeling Actions in Vascular Smooth Muscle

This compound demonstrates anti-proliferative and anti-remodeling properties in vascular smooth muscle cells (VSMCs) and in experimental models of vascular disease. frontiersin.orgoncotarget.comnih.govnih.gov This is considered a key aspect of its potential therapeutic value, as abnormal VSMC growth is involved in the pathogenesis of vasculoproliferative disorders. nih.govresearchgate.net

Inhibition of Neointimal Growth

Preclinical studies have shown that this compound can inhibit neointimal growth, which is a hallmark of vascular remodeling after injury. In a rat carotid artery balloon injury model, perivascular administration of this compound reduced neointimal growth by approximately 40% compared to controls. nih.govresearchgate.net This effect is attributed, at least in part, to its anti-proliferative and anti-migratory actions on VSMCs. nih.govdupuytrens.org

Regulation of Vascular Smooth Muscle Cell Proliferation and Migration

This compound inhibits the proliferation and migration of VSMCs. frontiersin.orgnih.govnih.gov In rat A7R5 VSMCs, this compound significantly reduced proliferation in a dose- and time-dependent manner. nih.gov Studies in rat primary VSMCs showed that this compound reduced proliferation after 72 hours and migration after 6 and 18 hours. nih.gov The anti-proliferative effect of this compound is suggested to involve the suppression of cyclin-dependent kinases (Cdks) and an increase in cell cycle inhibitors like p21 and p27. nih.govfrontiersin.org this compound-mediated inhibition of migration appears to be primarily mediated through cGMP-dependent protein kinase (PKG) signaling, while its anti-proliferative effects involve both PKG and protein kinase A (PKA) signaling. frontiersin.orgnih.gov this compound has been shown to increase the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at specific serine residues, indicative of active PKG and PKA signaling. frontiersin.orgnih.gov

Effects of this compound on Rat Primary VSMC Proliferation and Migration

EffectConcentrationTime PointObserved ChangeP-value
Proliferation10 μM72 h~40% ReductionNot specified in snippet
Migration10 μM6 h~40% ReductionNot specified in snippet
Migration10 μM18 h~60% ReductionNot specified in snippet

Data derived from a study on rat primary VSMCs. nih.gov

EffectConcentrationTime PointObserved Change in VASP PhosphorylationKinase Involved
VASP Phosphorylation (Ser239)10 μMNot specified3x IncreasePKG
VASP Phosphorylation (Ser157)10 μMNot specified2x IncreasePKA

Data derived from a study on rat primary VSMCs. nih.gov

Anti-Platelet Aggregation Activity

This compound has demonstrated inhibitory effects on platelet aggregation. It is described as a potent inhibitor of platelet aggregation. ncats.ionih.gov Studies using washed rat platelets have shown that this compound produces a concentration-dependent inhibition of aggregation induced by agents such as ADP, collagen, or thrombin. nih.gov For instance, this compound at concentrations ranging from 0.1 to 10 µM resulted in nearly complete inhibition of aggregation induced by ADP (10 µM), collagen (5 µg/mL), or thrombin (5 U/mL). nih.gov The half-maximal inhibitory concentrations (IC₅₀) were reported as 1.9 µM for ADP, 1.7 µM for collagen, and 5.9 µM for thrombin. nih.gov

The anti-aggregating effect of this compound is associated with increased levels of cyclic GMP (cGMP) in platelets. nih.gov This effect appears to require the presence of nitric oxide (NO) and the reduced form of sGC. nih.govresearchgate.net Experiments with the NO scavenger hydroxocobalamin (B81358) inhibited the effects of this compound on platelet aggregation and cGMP production, similar to its effects on NO donors. nih.govresearchgate.net However, the anti-aggregating effects of this compound induced by ADP were not affected by L-nitroarginine, an inhibitor of NO synthase. nih.govresearchgate.net this compound has also been shown to potentiate the anti-aggregating effects of a prostacyclin analogue, beraprost, in an NO-dependent manner. nih.govresearchgate.net While this compound significantly inhibited platelet aggregation, its effects on energy metabolism in platelets were absent or weak. larvol.com

Table 1: IC₅₀ Values of this compound on Platelet Aggregation

Aggregating AgentIC₅₀ (µM)
ADP (10 µM)1.9 nih.gov
Collagen (5 µg/mL)1.7 nih.gov
Thrombin (5 U/mL)5.9 nih.gov

Cardiac Remodeling and Function

Preclinical studies have indicated that this compound influences cardiac remodeling and function. nih.govahajournals.orgatsjournals.orgbmj.com It has been investigated in various animal models, including those of pulmonary hypertension and hypertension. ncats.ioahajournals.orgersnet.org

Unloading of the Heart and Increased Cardiac Output

This compound has been shown to potentially unload the heart and increase cardiac output. nih.govmedchemexpress.com In an ovine model of acute pulmonary hypertension, this compound produced dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance, alongside an increase in cardiac output. ahajournals.orgnih.govcapes.gov.br This suggests a beneficial hemodynamic effect that could reduce the workload on the heart.

Reduction of Right Ventricular Hypertrophy

This compound has demonstrated the ability to reduce right ventricular hypertrophy, particularly in models of pulmonary hypertension. ncats.ioatsjournals.orgersnet.org In a chronic hypoxia-induced model of pulmonary hypertension in neonatal rats, this compound was shown to reduce right ventricular hypertrophy and prevent pulmonary vascular remodeling. ncats.ioatsjournals.orgersnet.orgnih.gov This effect highlights its potential in mitigating adverse structural changes in the heart associated with elevated pulmonary pressures.

Anti-fibrotic Mechanisms and Applications

This compound has exhibited anti-fibrotic properties in various preclinical settings. ahajournals.orgbmj.comnih.govresearchgate.netmdpi.com Its effects have been observed in different organs, including the liver, heart, skin, and cornea. nih.govahajournals.orgbmj.comnih.govmdpi.comunifi.it

Inhibition of Fibroblast-to-Myofibroblast Differentiation

A key mechanism underlying the anti-fibrotic effects of this compound is its ability to inhibit the differentiation of fibroblasts into myofibroblasts. nih.govresearchgate.netmdpi.comunifi.itresearchgate.netkarger.comresearchgate.net Myofibroblasts are crucial effector cells in the process of fibrosis, characterized by increased contractility and excessive extracellular matrix deposition. unifi.itresearchgate.net

In vitro studies have shown that this compound significantly attenuates transforming growth factor beta 1 (TGFβ1)-induced myofibroblast differentiation in various cell types, including human corneal keratocytes, human conjunctival fibroblasts, primary human dermal fibroblasts, and human lung fibroblasts. nih.govmdpi.comunifi.itresearchgate.netkarger.comresearchgate.net This inhibition is evidenced by a decrease in the expression of typical myofibroblast markers such as alpha-smooth muscle actin (α-SMA), Type I collagen (COL1A1, COL1A2), fibronectin (FN1), and connective tissue growth factor (CTGF). nih.govmdpi.comunifi.itresearchgate.net this compound also counteracted the increased contractile ability of fibroblasts induced by TGFβ1. nih.govmdpi.com

Table 2: Effect of this compound on Myofibroblast Marker Expression in TGFβ1-Stimulated Human Conjunctival Fibroblasts

Marker (mRNA)Effect of this compound PretreatmentStatistical Significance (vs. TGFβ1 alone)
FAPSignificant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
ACTA2 (α-SMA)Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
COL1A1Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
COL1A2Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
FN1Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
MMP2Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
TIMP1Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it
TIMP2Significant downregulation unifi.itp < 0.001, p < 0.01, or p < 0.05 unifi.it

In experimental models of dermal fibrosis, this compound reduced myofibroblast accumulation. bmj.comkarger.com

Attenuation of Connective Tissue Growth Factor (CTGF) Expression

This compound has been shown to attenuate the expression of Connective Tissue Growth Factor (CTGF), a key pro-fibrotic cytokine downstream of TGFβ signaling. nih.govresearchgate.netfao.orgnih.govmdpi.com Studies in mouse primary hepatic stellate cells (HSCs) demonstrated that this compound significantly inhibited TGFβ1-induced mRNA and protein expression of CTGF. nih.govfao.orgnih.gov

Interestingly, while this compound increased sGC activity and cGMP levels in these cells, its inhibitory effects on CTGF expression were found to be independent of the sGC/cGMP pathway. nih.govfao.orgnih.govmdpi.com Instead, this compound selectively restricted the TGFβ1-induced phosphorylation of Akt, suggesting a noncanonical Akt-dependent mechanism for its effect on CTGF expression in HSCs. nih.govfao.orgnih.govmdpi.com

Table 3: Effect of this compound on TGFβ1-Induced CTGF Expression in Primary Mouse HSCs

Treatment GroupCTGF mRNA Levels (% of Control)CTGF Protein Levels
Control--
TGFβ1Increased nih.govfao.orgnih.govIncreased nih.govfao.orgnih.gov
TGFβ1 + this compoundSignificantly attenuated nih.govfao.orgnih.govSignificantly attenuated nih.govfao.orgnih.gov

This compound also attenuated CTGF expression in human conjunctival fibroblasts stimulated with TGFβ1. unifi.it

Immunomodulatory and Anti-inflammatory Properties

Activation of Mononuclear Phagocytes

Increased Superoxide (B77818) Production (NADPH Oxidase Components)

This compound has been shown to increase superoxide production in both PBM and THP-1 cells by at least 50% compared to untreated cells nih.govnih.gov. This effect is associated with increased gene expression of NADPH oxidase components, specifically gp91PHOX and p67PHOX, by 20 to 40 times in these cell types nih.govnih.gov. The NADPH oxidase system is a primary source of reactive oxygen species (ROS), including superoxide, in phagocytes, playing a critical role in microbial killing nih.gov. Studies suggest that this compound-induced superoxide production may be related to PKC stimulation of the sGC-cGMP signaling pathway nih.gov. This increase in superoxide production appears not to be exclusively dependent on sGC activation, as it was observed even when sGC was inhibited by ODQ nih.gov.

Data on the effect of this compound on superoxide production:

Cell TypeTreatment (µM)Superoxide Production (% Increase vs Control)Gene Expression (Fold Increase vs Control)
PBM1.0 or 3.0≥ 50%gp91PHOX: 20-40x, p67PHOX: 20-40x
THP-11.0 or 3.0≥ 50%gp91PHOX: 20-40x, p67PHOX: 20-40x
*Based on data from search results nih.govnih.gov.
Augmented Microbicidal Activity

In addition to increasing superoxide production, this compound has been shown to augment the microbicidal activity of human mononuclear phagocytes nih.govnih.govnih.gov. Studies using Escherichia coli have demonstrated that this compound treatment doubled the microbicidal activity against this bacterium in PBM and THP-1 cells nih.govnih.gov. Furthermore, in vitro stimulation of peritoneal macrophages with this compound markedly increased microbicidal activities against both Candida albicans and Staphylococcus aureus nih.gov. This augmented microbicidal activity contributes to the potential of this compound in enhancing host defense against infections nih.govnih.govnih.gov.

Cytokine Release (TNF-α, IL-12p70)

This compound has been observed to enhance the release of certain cytokines from human mononuclear phagocytes nih.govnih.gov. Specifically, culturing PBM and THP-1 cells with this compound (1.0 and 3.0 µM) for 48 hours led to an increase in the production of TNF-α and IL-12p70 nih.govnih.govusp.br. Cytokines like TNF-α and IL-12p70 are crucial components of the immune response, involved in both effector and regulatory mechanisms nih.gov.

Data on the effect of this compound on cytokine release:

Cell TypeTreatment (µM)CytokineEffect on Production
PBM1.0 or 3.0TNF-αIncreased
PBM1.0 or 3.0IL-12p70Increased
THP-11.0 or 3.0TNF-αIncreased
THP-11.0 or 3.0IL-12p70Increased
*Based on data from search results nih.govnih.govusp.br.

Anti-inflammatory Effects in Fibrotic Contexts

Beyond its effects on immune cells, this compound has demonstrated anti-inflammatory properties, particularly in the context of fibrosis mdpi.comnih.gov. Studies have shown that this compound can diminish the acquisition of a proinflammatory phenotype by fibroblasts mdpi.com. For instance, in human conjunctival fibroblasts, this compound was capable of reducing the secretion of IL-1β and IL-6, which are induced by TGFβ1 mdpi.com. This is consistent with reports of anti-inflammatory effects of sGC stimulation in various experimental models of tissue fibrosis and inflammation mdpi.comnih.gov. The anti-inflammatory effects observed with this compound in fibrotic settings suggest a potential therapeutic role in diseases characterized by both inflammation and excessive tissue remodeling mdpi.comnih.gov.

Potential in Other Disease States

The role of the NO/cGMP pathway in various physiological processes suggests potential therapeutic applications for sGC stimulators like this compound in other disease states frontiersin.org.

Erectile Dysfunction (Theoretical Basis)

The NO/cGMP system is considered the primary pathway involved in penile erection frontiersin.orgresearchgate.net. NO activates sGC in the smooth muscle cells of the corpora cavernosa, leading to increased cGMP levels, which in turn causes smooth muscle relaxation and increased blood flow, resulting in erection frontiersin.orgapexbt.comnih.gov. Given that this compound is a stimulator of sGC, it has a theoretical basis for potential use in the treatment of erectile dysfunction by increasing cGMP levels in the relevant tissues frontiersin.orgapexbt.comnih.gov. Preclinical studies in rabbits have investigated the effect of this compound on penile erection, demonstrating that it can induce erections, and this effect is potentiated by the simultaneous administration of an exogenous NO donor apexbt.comnih.gov. This compound has also been shown to promote relaxation of corpora cavernosa tissue from various species frontiersin.org.

Structure Activity Relationship Sar Studies and Analog Development

Derivation from YC-1 Scaffold

BAY 41-2272 was developed as part of a chemical and pharmacological optimization program that originated from the lead structure YC-1 lookchem.comahajournals.org. YC-1, a synthetic benzylindazole derivative, was one of the first compounds identified as an NO-independent, heme-dependent sGC stimulator ersnet.org. It increases sGC activity and synergizes with NO ahajournals.orgersnet.org. However, YC-1 also exhibited limitations, including relatively weak vasodilation and inhibition of phosphodiesterase 5 (PDE5), which metabolizes cGMP ahajournals.orgersnet.org.

The search for new sGC stimulators with improved potency and specificity led to the development of indazole derivatives and subsequently, structurally unrelated compounds like the pyrazolopyridine derivatives, which include this compound and BAY 41-8543 lookchem.comahajournals.orgersnet.org. These compounds were designed to retain the sGC stimulating activity of YC-1 while addressing its drawbacks, such as PDE inhibition ahajournals.org. Studies comparing this compound and BAY 41-8543 to YC-1 demonstrated that they were more potent direct stimulators of sGC and did not cause significant inhibition of PDE5 or other cGMP-metabolizing PDEs at concentrations relevant for sGC stimulation ahajournals.orgersnet.orgahajournals.org.

Influence of Pyrazolopyridinyl Pyrimidine (B1678525) Structure

The chemical structure of this compound features a pyrimidine ring connected to a pyrazolopyridine moiety, with a cyclopropyl (B3062369) group and a fluorobenzyl group attached ontosight.ai. This pyrazolopyridinyl pyrimidine structure is central to its activity as an sGC stimulator rsc.orgsigmaaldrich.com. SAR studies on pyrazolopyridinyl pyrimidine derivatives have explored the impact of different substituents on the activity of these compounds, particularly their ability to induce relaxation in preconstricted aortic rings, a measure of their vasodilatory potential mediated by sGC activation rsc.org.

Data from SAR studies on pyrazolopyridinyl pyrimidine derivatives highlight the importance of specific structural features for optimal activity. While detailed SAR tables specifically for this compound modifications within this structure were not extensively detailed in the search results beyond general statements about the class, the focus on this scaffold indicates its significance in conferring the desired sGC stimulating properties rsc.org.

Relationship to Clinical Development Candidates (e.g., Riociguat)

This compound is considered a predecessor to clinically approved sGC stimulators, most notably riociguat (B1680643) (BAY 63-2521) ahajournals.orgtandfonline.comersnet.orgnih.gov. The development of riociguat stemmed from further optimization of the pyrazolopyridine class of sGC stimulators, building upon the knowledge gained from compounds like this compound and BAY 41-8543 ahajournals.orgersnet.orgnih.gov.

Although this compound demonstrated beneficial effects in preclinical models, it was associated with unfavorable drug metabolism and pharmacokinetic (DMPK) properties nih.govresearchgate.net. Specifically, this compound showed low metabolic stability and oral bioavailability in rats and exhibited strong inhibition and induction of cytochrome P450 (CYP) enzymes, which metabolize drugs researchgate.net. These limitations precluded its further clinical development researchgate.net.

An extensive SAR exploration of the pyrazolopyridine class was undertaken to identify compounds with improved DMPK profiles while maintaining potent sGC stimulation nih.gov. This effort led to the discovery of riociguat, which exhibits improved pharmacokinetic properties compared to its predecessors ahajournals.orgnih.gov. Riociguat, like this compound, stimulates sGC in a heme-dependent and NO-independent manner and synergizes with NO tandfonline.comersnet.org. It was the first sGC stimulator to be approved for the treatment of certain forms of pulmonary hypertension frontiersin.orgmdpi.comtandfonline.com.

The relationship between this compound and riociguat underscores the iterative nature of drug discovery and development, where early compounds like this compound serve as valuable research tools and lead structures for the design and synthesis of more clinically viable drug candidates ahajournals.orgersnet.orgnih.govresearchgate.net. Cryo-EM studies have suggested that riociguat and YC-1 bind to a site located between the H-NOX domain and the coiled-coil domains of sGC, and evidence suggests that this compound and related stimulators bind to a conserved pocket in the H-NOX domain, similar to riociguat frontiersin.org.

CompoundOrigin/ClassKey CharacteristicsRelationship to Clinical Candidates
YC-1BenzylindazoleNO-independent, heme-dependent sGC stimulator; Inhibits PDE5; Relatively weak vasodilator ahajournals.orgersnet.orgLead structure for subsequent sGC stimulators lookchem.comahajournals.org
This compoundPyrazolopyridinePotent sGC stimulator; Synergizes with NO; Does not significantly inhibit PDE5; Unfavorable DMPK properties ahajournals.orgersnet.orgahajournals.orgnih.govresearchgate.netPredecessor to Riociguat; Research tool ahajournals.orgersnet.orgnih.govresearchgate.net
RiociguatPyrazolopyridinePotent sGC stimulator; Synergizes with NO; Improved DMPK profile; Does not inhibit PDEs ahajournals.orgersnet.orgnih.govFirst approved sGC stimulator for PH frontiersin.orgmdpi.comtandfonline.com

Methodological Approaches in Researching Bay 41 2272

In Vitro Cellular Models and Assays

In vitro studies have been fundamental in characterizing the cellular and molecular effects of BAY 41-2272. A variety of primary cell cultures and cell-based assays have been utilized to explore its impact on different physiological and pathological processes.

Researchers have used a diverse range of primary cells to study the effects of this compound in a context that closely mimics the physiological environment.

Vascular Smooth Muscle Cells (VSMCs): In rat A7R5 vascular smooth muscle cells, this compound was found to significantly reduce cell proliferation in a dose- and time-dependent manner nih.govebi.ac.uk. This anti-proliferative effect is a key area of investigation for its potential in vascular diseases nih.gov.

Human Pulmonary Artery Endothelial and Smooth Muscle Cells: Studies have demonstrated the antiproliferative properties of this compound in human pulmonary arterial smooth muscle cells, which may contribute to the reversal of vascular remodeling observed in animal models of pulmonary hypertension ahajournals.org.

Hepatic Stellate Cells (HSCs): In studies involving mouse primary hepatic stellate cells, this compound significantly inhibited the TGFβ1-induced expression of connective tissue growth factor (CTGF), a key mediator in liver fibrosis mdpi.commdpi.com.

Human Corneal Keratocytes: Research has shown that this compound can attenuate the differentiation of human corneal keratocytes into myofibroblasts induced by transforming growth factor β1 (TGFβ1) mdpi.comnih.gov. This suggests a potential role in modulating corneal wound healing and fibrosis mdpi.comnih.gov.

Peripheral Blood Monocytes (PBMs) and THP-1 Cells: this compound has been shown to activate human peripheral blood monocytes and the human monocytic cell line THP-1 nih.gov. This activation includes increased spreading, superoxide (B77818) production, phagocytosis, and microbicidal activity nih.gov.

A primary mechanism of this compound is the stimulation of sGC, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). Consequently, the measurement of cGMP and, to a lesser extent, cyclic adenosine (B11128) monophosphate (cAMP), has been a cornerstone of in vitro research.

In vascular smooth muscle cells, this compound was observed to significantly increase cGMP content nih.govebi.ac.uk. One study noted that it approximately doubled the cGMP content within 10 to 30 minutes of incubation nih.gov. In washed platelets, this compound produced a time- and concentration-dependent increase in cGMP levels nih.gov. Similarly, in hepatic stellate cells, this compound increased sGC activity and cGMP levels, an effect that was potentiated by nitric oxide (NO) donors mdpi.com. The concentration of cGMP in the perfusate of isolated lungs was also significantly increased in groups treated with this compound physiology.org.

Some studies have also investigated the effects on cAMP. In one study with vascular smooth muscle cells, this compound also led to an increase in cAMP levels nih.gov. However, another study on the same cell type found that this compound did not affect cAMP levels compared to controls ebi.ac.uk. In platelets, this compound had a biphasic effect on cAMP levels when combined with beraprost nih.gov.

A variety of functional assays have been employed to determine the physiological and pathological consequences of this compound treatment in different cell types.

Assay TypeCell TypeKey Findings
Cell Proliferation Vascular Smooth Muscle CellsThis compound significantly reduced serum-induced cell growth in a dose- and time-dependent fashion nih.govebi.ac.uk.
Cell Migration Vascular Smooth Muscle CellsMigration was reduced by approximately 40% after 6 hours and 60% after 18 hours of treatment ebi.ac.uk.
Aggregation PlateletsThis compound produced a concentration-dependent inhibition of ADP-elicited platelet aggregation nih.gov.
Vasorelaxation Rabbit Aortic RingsProduced concentration-dependent relaxations, with a higher potency in endothelium-intact rings nih.gov.
Phagocytosis Peripheral Blood Monocytes, THP-1 CellsAugmented phagocytosis of zymosan particles threefold compared to control nih.gov.
Microbicidal Activity Peripheral Blood Monocytes, THP-1 CellsDoubled microbicidal activity against E. coli nih.gov.
Spreading Peripheral Blood MonocytesIncreased spreading of monocytes by at least 35% compared to the untreated group nih.gov.
Cytokine Release Peripheral Blood Monocytes, THP-1 Cells, Human Conjunctival FibroblastsEnhanced the release of TNF-α and IL-12p70 in monocytes and THP-1 cells nih.gov. In conjunctival fibroblasts, it decreased the TGFβ1-induced release of IL-1β and IL-6 mdpi.com.

To delve into the molecular mechanisms underlying the observed functional effects, researchers have utilized various molecular biology techniques.

Gene and Protein Expression Analysis: In human corneal keratocytes, this compound was found to significantly decrease the TGFβ1-induced gene and protein expression of myofibroblast markers such as α-smooth muscle actin (α-SMA), N-cadherin, and type I collagen mdpi.comnih.gov. Similarly, in human conjunctival fibroblasts, it downregulated the expression of profibrotic markers mdpi.com. In peripheral blood monocytes and THP-1 cells, this compound increased the gene expression of NADPH oxidase components gp91PHOX and p67PHOX by 20 to 40 times nih.gov.

Western Blot: This technique has been used to confirm changes in protein expression. For instance, Western blot analysis showed that this compound increased the expression of p67PHOX in monocytes and THP-1 cells nih.gov. It has also been used to analyze the expression of cell cycle-regulatory proteins in vascular smooth muscle cells and profibrotic proteins in fibroblasts nih.govmdpi.commdpi.com.

qRT-PCR: Quantitative real-time polymerase chain reaction has been instrumental in quantifying changes in gene expression. Studies have used qRT-PCR to measure the mRNA levels of profibrotic genes in corneal keratocytes and conjunctival fibroblasts, as well as NADPH oxidase components in monocytes mdpi.comnih.govmdpi.com.

Ex Vivo Tissue Preparations

Ex vivo studies, using isolated tissues and organs, have provided a bridge between in vitro cellular studies and in vivo animal models.

Aortic Rings: Rabbit and rat aortic rings have been extensively used to study the vasorelaxant properties of this compound nih.govnih.gov. These studies have shown that this compound potently relaxes pre-contracted aortic rings, and this effect is enhanced in the presence of an intact endothelium, suggesting a synergistic interaction with endogenous nitric oxide nih.gov.

Mesenteric Arteries: The compound has been shown to inhibit leukocyte recruitment in mouse mesenteric postcapillary venules, indicating anti-inflammatory properties ahajournals.org.

Corpus Cavernosum: In vitro studies on rabbit and human corpus cavernosum tissue have demonstrated that this compound induces relaxation, suggesting its potential for treating erectile dysfunction dupuytrens.org.

In Vivo Animal Models

A wide array of in vivo animal models has been crucial for evaluating the therapeutic potential and physiological effects of this compound in a whole-organism context.

Animal ModelSpeciesKey Findings
Pulmonary Hypertension Ovine, Canine, RodentThis compound produced marked dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance, and increased cardiac output. It also reversed vascular remodeling and right heart hypertrophy in rodent models ahajournals.org.
Congestive Heart Failure CanineIntravenous administration of this compound in a canine model of CHF resulted in reduced mean arterial pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure, acting as an arterial vasodilator ahajournals.org.
Asthma MurineIn mouse models of allergic asthma, this compound reversed airway hyperresponsiveness and restored normal lung function, acting as a potent bronchodilator pnas.org.
Erectile Dysfunction RabbitIn conscious rabbits, this compound induced penile erection, and its efficacy was significantly potentiated by the simultaneous administration of an NO donor nih.gov.
Bladder Dysfunction RatIn a rat model of nitric oxide deficiency, co-administration of this compound prevented the decrease in micturition frequency and the development of hypertension scielo.br.
Hypertension RatIn aged spontaneously hypertensive rats, this compound reversed established cardiac fibrosis and reduced cardiac hypertrophy at a dose that did not have an antihypertensive effect ahajournals.org.

Models of Pulmonary Hypertension (e.g., Chronic Hypoxia, Monocrotaline-induced)

Animal models are fundamental in simulating human pulmonary hypertension (PH) to test the efficacy of novel compounds. This compound has been evaluated in two well-established rodent models: chronic hypoxia-induced and monocrotaline (MCT)-induced PH.

In the chronic hypoxia model, rodents are exposed to low oxygen levels for several weeks, which leads to increased pulmonary arterial pressure, right ventricular hypertrophy (RVH), and vascular remodeling, mimicking key aspects of the human disease. nih.gov Studies in rats exposed to chronic hypobaric hypoxia demonstrated that this compound prevented the hypoxia-induced increase in right ventricular systolic pressure (RVSP) and the development of RVH. nih.gov This effect was comparable to that of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. nih.gov Similarly, in mice with established hypoxia-induced PH, this compound significantly reduced RVSP and reversed vascular remodeling. ahajournals.org

The monocrotaline model involves a single injection of the pyrrolizidine alkaloid monocrotaline, which causes endothelial damage and progressive PH, RVH, and vascular remodeling over several weeks. oncotarget.com Research has shown that chronic treatment with this compound can reverse the hemodynamic and structural changes associated with MCT-induced PH in rats. oncotarget.comoncotarget.com These studies highlight the anti-remodeling potency of the compound. oncotarget.com

ModelAnimalKey FindingsReference
Chronic HypoxiaRatPrevented increases in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH). nih.gov
Chronic HypoxiaMouseReduced RVSP and reversed vascular remodeling in established PH. ahajournals.org
Chronic HypoxiaNeonatal RatReduced RVH and attenuated artery wall thickness. nih.gov
Monocrotaline-inducedRatReversed hemodynamic and structural changes associated with established PH. oncotarget.comoncotarget.comnih.gov

Models of Systemic Hypertension (e.g., Spontaneously Hypertensive Rats, Canine Models)

The effects of this compound on systemic blood pressure have been investigated in genetic and induced models of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension. Oral administration of this compound has been shown to lower mean arterial pressure in SHRs. ahajournals.org Studies have also demonstrated that the compound shows antiplatelet activity and enhances survival in a low-nitric oxide (NO) rat model of hypertension. ahajournals.org In female SHRs, this compound strongly decreases blood pressure. selleckchem.com

Canine models have also been employed to study this compound, particularly in the context of congestive heart failure and resistant hypertension. ahajournals.orgresearchgate.net In a canine model of congestive heart failure, this compound acted as an arterial vasodilator, reducing mean arterial pressure and systemic vascular resistance while increasing cardiac output. ahajournals.orgnih.gov A novel canine model of resistant hypertension, established by combining unilateral renal wrapping with contralateral renal artery occlusion, was used to test the efficacy of this compound. researchgate.net In this model, where standard antihypertensives had limited effect, this compound as a standalone therapy led to a dose-dependent reduction in blood pressure. researchgate.netnih.gov Furthermore, it provided an additional blood pressure-lowering effect when added to a triple combination of standard antihypertensive drugs. nih.gov

ModelAnimalKey FindingsReference
Spontaneously Hypertensive Rat (SHR)RatLowered mean arterial pressure. ahajournals.org
L-NAME-induced HypertensionRatPrevented the rise in blood pressure; improved acetylcholine-induced aortic relaxation. scielo.brnih.gov
Congestive Heart FailureDogReduced mean arterial and pulmonary artery pressure; increased cardiac output and renal blood flow. ahajournals.orgdupuytrens.org
Resistant Hypertension (Renal Wrap/Occlusion)DogCaused a dose-dependent reduction in blood pressure, both as monotherapy and in addition to standard treatments. researchgate.netnih.gov

Fibrosis Models (e.g., Bleomycin-induced, Carbon Tetrachloride-induced, TGF-β1 overexpression)

This compound has demonstrated significant antifibrotic effects in various experimental models. Fibrosis, characterized by excessive deposition of extracellular matrix, is a hallmark of many chronic diseases.

The bleomycin-induced fibrosis model is commonly used to study skin and lung fibrosis. In this model, this compound was shown to prevent the development of dermal fibrosis in mice by preventing skin thickening, reducing the number of myofibroblasts, and decreasing the hydroxyproline content. doi.orgnih.gov It was also effective in treating established fibrosis in this model. doi.orgnih.gov

The role of this compound in liver fibrosis has been explored using models such as carbon tetrachloride (CCl4) induction. Oral administration of the related sGC activator BAY 60-2770 prevented CCl4-induced hepatic fibrous collagen formation in rats. researchgate.netnih.gov While direct studies on this compound in the CCl4 model are limited, its mechanism of action suggests potential efficacy. nih.gov

Transforming growth factor-beta 1 (TGF-β1) is a key cytokine in the pathogenesis of fibrosis. In vitro studies using primary hepatic stellate cells showed that this compound significantly attenuated TGF-β1-induced gene and protein expression of the profibrotic cytokine connective tissue growth factor (CTGF). researchgate.netmdpi.com It also lessened TGF-β-induced differentiation of cardiac, lung, and dermal fibroblasts into myofibroblasts. researchgate.netmdpi.comunifi.it In an in vivo model using mice that overexpress a constitutively active TGF-β1 receptor, sGC stimulation with this compound inhibited TGF-β-driven dermal fibrosis. nih.gov

ModelSystem/Cell TypeKey FindingsReference
Bleomycin-induced FibrosisMouse DermalPrevented dermal thickening, reduced myofibroblast numbers and hydroxyproline content. doi.orgnih.gov
Carbon Tetrachloride-induced FibrosisRat LiverThe related sGC activator BAY 60-2770 prevented fibrous collagen formation. nih.gov
TGF-β1 OverexpressionMouse DermalInhibited TGF-β-driven dermal fibrosis. nih.gov
TGF-β1 StimulationHuman/Mouse Fibroblasts (Dermal, Cardiac, Lung, Hepatic)Inhibited fibroblast-to-myofibroblast differentiation and collagen release; attenuated CTGF expression. researchgate.netmdpi.commdpi.com

Fetal Pulmonary Circulation Models

The transition of pulmonary circulation at birth involves a dramatic decrease in pulmonary vascular resistance (PVR), a process highly dependent on NO-cGMP signaling. physiology.org The effects of this compound have been studied in fetal lamb models to determine its potential for treating conditions like persistent pulmonary hypertension of the newborn (PPHN).

In fetal lambs, this compound caused potent and sustained pulmonary vasodilation, markedly increasing pulmonary blood flow and reducing PVR. physiology.org This effect was independent of endogenous NO production, as it was not diminished by NOS blockade. physiology.org Compared to sildenafil, the pulmonary vasodilator response to this compound was more prolonged. physiology.orgahajournals.org Similar potent pulmonary vasodilator effects were observed in fetal and newborn lambs with PH induced by partial ligation of the ductus arteriosus. nih.govatsjournals.org Additionally, in a rabbit model of congenital diaphragmatic hernia (CDH), which is often associated with severe PH, a single antenatal intratracheal administration of this compound reduced right ventricular pressure and the medial thickness of small pulmonary arteries. physiology.org

ModelAnimalKey FindingsReference
Normal Fetal CirculationOvine Fetus (Lamb)Caused potent, sustained, and NO-independent pulmonary vasodilation; increased pulmonary blood flow by ~3.5-fold and reduced PVR by 75%. physiology.org
Ductus Arteriosus Ligation (PPHN Model)Fetal/Newborn LambAttenuated the increase in right ventricular systolic pressure and structural remodeling. nih.govatsjournals.org
Congenital Diaphragmatic Hernia (CDH)Rabbit FetusReduced mean right ventricular pressure and medial thickness of small pulmonary arteries. physiology.org

Structural Biology and Biophysical Techniques

Understanding the molecular interaction between this compound and its target, soluble guanylate cyclase (sGC), is critical for elucidating its mechanism of action. Advanced structural biology techniques have been employed to map this interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has provided atomic-level insights into the binding of this compound to sGC. researchgate.net Studies have focused on the H-NOX (Heme-Nitric oxide/Oxygen binding) domain of the sGC β1 subunit, which is responsible for heme and NO binding. researchgate.net By using the H-NOX domain from the cyanobacterium Nostoc sp. as a model, NMR titration experiments have shown that this compound binds to the surface of the H-NOX domain with low affinity. researchgate.netnih.gov This interaction is enhanced in the presence of NO, providing a structural basis for the observed synergy between this compound and NO in activating sGC. nih.gov Overlay of 1D ¹⁹F NMR spectra of this compound alone and after interaction with the H-NOX/NO complex confirms this binding. researchgate.net These NMR studies have been crucial in mapping the specific amino acids that mediate this interaction, suggesting that stimulators bind to a conserved pocket in the H-NOX domain. researchgate.netresearchgate.net

Photoaffinity Labeling

Photoaffinity labeling has been a pivotal technique in elucidating the specific binding site of this compound on its target enzyme, soluble guanylate cyclase (sGC). This method allows for the covalent attachment of a ligand to its receptor upon photoactivation, enabling the precise identification of binding domains.

To identify the nitric oxide (NO)-independent regulatory site on sGC, researchers developed a specific photoaffinity label derived from this compound. Current time information in Pittsburgh, PA, US.physiology.orgnih.govmonash.edu This was achieved by introducing an azido group into a tritium-labeled version of the compound, creating a probe named ³H-meta-PAL. Current time information in Pittsburgh, PA, US.physiology.orgnih.govmonash.edu This synthesized photoaffinity label retained the functional characteristics of the parent compound, directly stimulating purified sGC and exhibiting a synergistic effect on the enzyme's activity when combined with NO. Current time information in Pittsburgh, PA, US.physiology.orgnih.gov

The experimental procedure involved irradiating the ³H-meta-PAL with UV light in the presence of highly purified sGC. Current time information in Pittsburgh, PA, US.physiology.org This photoactivation resulted in the covalent binding of the probe specifically to the alpha1-subunit of the heterodimeric sGC enzyme. Current time information in Pittsburgh, PA, US.physiology.org The specificity of this binding was confirmed through competitive inhibition experiments, where the presence of unlabeled meta-PAL, YC-1 (a structurally related sGC stimulator), or this compound itself effectively blocked the covalent labeling by ³H-meta-PAL. Current time information in Pittsburgh, PA, US.physiology.org

To further pinpoint the binding location, the ³H-meta-PAL labeled sGC was subjected to chemical fragmentation using cyanogen bromide (CNBr) digest. Current time information in Pittsburgh, PA, US.physiology.orgnih.gov This process cleaves the protein into smaller peptide fragments. Subsequent analysis revealed that the ³H-meta-PAL probe was bound to a specific CNBr fragment corresponding to the amino acid sequence 236-290 of the alpha1-subunit. Current time information in Pittsburgh, PA, US.physiology.orgnih.gov

Finally, through sequencing of this radiolabeled fragment and monitoring the radioactivity of the individual phenylthiohydantoin (PTH)-amino acid cycles, the precise binding residues were identified as cysteines 238 and 243. Current time information in Pittsburgh, PA, US.physiology.orgnih.gov These findings provided strong evidence that the region encompassing these two cysteine residues within the alpha1-subunit of sGC constitutes a crucial part of the regulatory site targeted by this class of sGC stimulators. Current time information in Pittsburgh, PA, US.physiology.org

Statistical and Data Analysis Methodologies

The analysis of data from studies investigating this compound employs a variety of standard statistical methods to ensure the validity and reliability of the findings. The choice of statistical test is dependent on the experimental design and the nature of the data collected.

A common approach for comparing multiple groups is the Analysis of Variance (ANOVA) . For instance, a two-way ANOVA followed by a Bonferroni post-hoc test has been utilized to assess the statistical significance of this compound's effects on superoxide release, cytokine production, and bactericidal activity in human mononuclear phagocytes. In other studies, a one-way ANOVA followed by post-hoc tests such as the Student-Newman-Keuls test or Tukey's test has been applied to evaluate differences among experimental groups. mdpi.com

For studies involving repeated measurements over time or different treatment conditions on the same subjects, repeated-measures ANOVA is often employed, sometimes in conjunction with Dunnet's test for comparing multiple treatment groups to a single control group. ahajournals.org This has been used to analyze the cardiorenal and humoral effects of this compound in canine models of congestive heart failure. ahajournals.org When comparing only two groups, the Student's t-test is a frequently used method. nih.gov

Across various studies, experimental results are typically expressed as the mean ± standard error of the mean (SEM) or mean ± standard deviation (SD) . nih.govnih.gov A p-value of less than 0.05 is consistently considered the threshold for statistical significance.

The following tables present data from studies on this compound, illustrating the types of quantitative findings that are subjected to these statistical analyses.

Table 1: Dose-Response Effects of this compound on Fetal Pulmonary Hemodynamics
ParameterBaselineThis compound (0.5 mg)This compound (1.0 mg)This compound (2.5 mg)
Pulmonary Vascular Resistance (mmHg/mL/min)0.67 ± 0.060.45 ± 0.050.28 ± 0.040.15 ± 0.03
Pulmonary Artery Pressure (mmHg)46 ± 245 ± 243 ± 240 ± 2
Aortic Pressure (mmHg)48 ± 147 ± 146 ± 143 ± 1
Heart Rate (beats/min)165 ± 5168 ± 6172 ± 7185 ± 8

*P < 0.01 compared with baseline value. Data are presented as means ± SE.

Table 2: Cardiorenal and Humoral Function with this compound in a Canine Model of Congestive Heart Failure
ParameterBaselineThis compound (2 µg·kg⁻¹·min⁻¹)This compound (10 µg·kg⁻¹·min⁻¹)
Mean Arterial Pressure (mmHg)113 ± 8105 ± 794 ± 6
Pulmonary Artery Pressure (mmHg)29 ± 227 ± 225 ± 2
Cardiac Output (L/min)2.1 ± 0.22.2 ± 0.22.3 ± 0.2*
Renal Blood Flow (mL/min)131 ± 17155 ± 18 162 ± 18

*P < 0.05, **P < 0.001 compared with baseline. Data are presented as mean ± SEM.

Future Directions and Unresolved Questions in Bay 41 2272 Research

Elucidating Full Spectrum of Signaling Pathways

While BAY 41-2272 is primarily known for stimulating sGC and increasing cGMP, oup.comrndsystems.com research indicates it may influence other signaling pathways. Studies have suggested that this compound can activate pathways such as MAPKs or NF-κB, potentially contributing to increased TNF-α production in mononuclear phagocytes. nih.gov There is also evidence suggesting the compound might increase cAMP production, either directly affecting adenylate cyclase or indirectly via cGMP. nih.gov The precise mechanism by which this compound might influence cAMP levels or activate MAPK/NF-κB signaling, independent of or in conjunction with sGC/cGMP, requires further investigation. Understanding the full spectrum of signaling pathways modulated by this compound is crucial for a comprehensive understanding of its cellular effects and potential therapeutic applications.

Proposed sGC/cGMP-Independent Mechanisms of this compound
Inhibition of calcium influx through calcium channels
Modulation of MAPK or NF-κB signaling pathways
Potential increase in cAMP production
Attenuation of CTGF expression (possibly via Akt)

Cross-Talk with Other Immune Cell Types

Research has begun to explore the effects of this compound on immune cells beyond mononuclear phagocytes. Studies have indicated that this compound can activate human mononuclear phagocytes, enhancing functions like superoxide (B77818) production, phagocytosis, microbicidal activity, and cytokine release (e.g., TNF-α and IL-12p70). drugbank.comnih.govnih.gov However, its effects appear to vary across different immune cell populations. For example, this compound has been shown to inhibit certain functions of human neutrophils and T lymphocytes, such as migration, oxidative burst, IL-8 production in neutrophils, and IFN-γ production in T cells. researchgate.netx-mol.net A more comprehensive understanding of how this compound interacts with and modulates the activity of the diverse array of immune cells, and the potential for cross-talk between these cell types in the presence of the compound, is necessary to fully appreciate its immunomodulatory potential. Additional studies focusing on the involvement of specific receptors like Toll-like receptors, dectin receptor 1, and Fc receptors in macrophage activation by this compound are also required. nih.gov

Optimizing Therapeutic Profiles for Specific Disease Indications

This compound has shown promise in preclinical models for various conditions, including cardiovascular diseases, pulmonary hypertension, and infectious diseases, and fibrosis drugbank.comabcam.comphysiology.orgnih.goversnet.orgresearchgate.net. However, optimizing its therapeutic profile for specific indications requires further research. This includes understanding the optimal concentration ranges and treatment durations for different diseases, considering its dual mode of action (synergy with NO and NO-independent stimulation) researchgate.netfrontiersin.org, and evaluating its efficacy compared to or in combination with existing therapies. For instance, while it shows potent and sustained vasodilation in fetal pulmonary circulation, systemic effects were observed at higher doses in animal models, highlighting the need for dose optimization for specific applications like persistent pulmonary hypertension of the newborn (PPHN). physiology.org Its antifibrotic effects, observed in models of cardiac and dermal fibrosis, researchgate.netahajournals.org suggest potential in fibrotic diseases, but further studies are needed to fully characterize these effects and compare them to other antifibrotic agents. researchgate.netbmj.com The potential of this compound as a pro-inflammatory agent for controlling infections in immunocompromised hosts also warrants further investigation to define the optimal conditions for this application. drugbank.com

Bridging Preclinical Findings to Clinical Translation (General Research Implications)

Translating the promising preclinical findings of this compound to clinical applications presents several challenges and requires further research. While related sGC stimulators like Riociguat (B1680643) and Vericiguat (B611664) have received regulatory approval for specific indications, frontiersin.org the path for this compound requires dedicated clinical investigation. Key areas for future research include conducting well-designed clinical trials to evaluate its safety, efficacy, and optimal dosing in human populations for various diseases where preclinical data show promise. mdpi.com Understanding potential drug interactions and identifying biomarkers that can predict patient response will also be crucial. Bridging the gap between preclinical success and clinical translation necessitates rigorous investigation into pharmacokinetics, pharmacodynamics, and long-term outcomes in human subjects. The insights gained from studying this compound can also inform the development of next-generation sGC modulators with improved specificity, potency, and therapeutic profiles. frontiersin.orgresearchgate.net

Q & A

Q. What is the primary mechanism of action of BAY 41-2272 in cellular studies?

this compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), directly stimulating the enzyme to increase cyclic guanosine monophosphate (cGMP) production. Its EC50 values for sGC activation range from 0.09–0.17 µM in recombinant systems, with higher concentrations (406–489 nM) required for tissue-specific effects, such as relaxing human and rabbit corpus cavernosum . Methodologically, confirm sGC dependency using inhibitors like ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), which blocks sGC activity .

Q. How should this compound be prepared and stored for in vitro experiments?

this compound is typically dissolved in DMSO at stock concentrations (e.g., 10 mM) and stored at -20°C in light-protected, moisture-free conditions. For cell culture, ensure solutions are sterile-filtered and diluted in media to avoid solvent toxicity (final DMSO ≤0.1%). Purity should exceed 98%, validated via HPLC .

Q. What are the standard in vivo models for studying this compound's cardiovascular effects?

Key models include:

  • Spontaneously hypertensive rats (SHR) : Assess anti-hypertensive and anti-platelet effects (e.g., reduced mean arterial pressure and improved survival) .
  • db/db diabetic mice : Evaluate restoration of impaired corpus cavernosum relaxation .
  • Hypoxia-induced pulmonary hypertension models : Measure pulmonary vascular resistance and right ventricular hypertrophy .

Advanced Research Questions

Q. How does this compound interact with nitric oxide donors in modulating platelet aggregation?

this compound synergizes with NO donors (e.g., DEA-NONOate, nitroglycerin) to amplify cGMP production and inhibit ADP-induced platelet aggregation. This interaction requires trace NO, as shown by hydroxocobalamin (an NO scavenger) abolishing the synergistic effect. Experimental design should include co-treatment with NO donors and measure cGMP/cAMP ratios via ELISA or radioimmunoassay .

Q. What experimental approaches resolve contradictions regarding PDE5 inhibition by this compound?

Early studies suggested PDE5 inhibition at high concentrations (IC50 ≈3 µM), but recombinant sGC assays and tissue-specific models (e.g., anococcygeus muscle) demonstrate sGC activation at lower concentrations (0.001–1 µM). To clarify, use:

  • PDE5-specific inhibitors (e.g., sildenafil) : Compare cGMP elevation patterns.
  • ODQ : Confirm sGC-dependent effects by blocking its heme moiety .

Q. How to investigate sGC/cGMP-independent pathways activated by this compound?

In TGFβ1-activated hepatic stellate cells (HSCs), this compound suppresses CTGF expression via Akt inhibition, independent of sGC/cGMP. Methodologically:

  • Akt pathway inhibitors (e.g., MK-2206) : Assess CTGF expression via Western blot.
  • sGC knockout models : Validate cGMP-independent mechanisms .

Q. Why does this compound exhibit cell-type-specific effects on NADPH oxidase components?

In THP-1 monocytes, this compound upregulates CYBB (gp91phox) and NCF2 (p67phox) but not CYBA (p22phox) or NCF1 (p47phox). Use qRT-PCR and chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., PU.1/IRF1) driving selective gene expression. Compare with IFN-γ-treated cells to dissect overlapping pathways .

Q. How to design experiments assessing this compound's dual role in cAMP and cGMP signaling?

In washed platelets, this compound indirectly elevates cAMP by inhibiting phosphodiesterase 3 (PDE3). To dissect this:

  • PDE3 inhibitors (e.g., cilostazol) : Test additive effects on cAMP.
  • Hydroxocobalamin : Differentiate NO-dependent vs. NO-independent cAMP modulation .

Data Analysis & Contradictions

Q. How to address conflicting reports on this compound's effects on cAMP levels?

Contradictions arise from tissue-specific PDE isoform expression. In platelets, this compound elevates cAMP via PDE3 inhibition, but in vascular smooth muscle, it primarily increases cGMP. Use:

  • PDE isoform-specific inhibitors : Isolate contributions.
  • cGMP/cAMP biosensors : Real-time quantification in live cells .

Q. What explains variability in this compound's efficacy across NO donor types?

Synergy with NO donors depends on their release kinetics. DEA-NONOate (rapid NO release) shows stronger potentiation than nitroglycerin (slow release). Quantify NO flux using amperometric sensors and correlate with cGMP kinetics .

Methodological Best Practices

  • Controls : Include ODQ (sGC inhibitor) and hydroxocobalamin (NO scavenger) to validate mechanism .
  • Dosage : Use 1–10 µM for cell studies; higher doses (10–30 mg/kg) in vivo .
  • Endpoint assays : cGMP ELISA, Western blot (CYBB/NCF2), platelet aggregometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY 41-2272
Reactant of Route 2
BAY 41-2272

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.